molecular formula C5H11NO3 B14753132 2-Ethoxyethanol carbamate CAS No. 628-65-9

2-Ethoxyethanol carbamate

Cat. No.: B14753132
CAS No.: 628-65-9
M. Wt: 133.15 g/mol
InChI Key: SUTGPOOOBVWLON-UHFFFAOYSA-N
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Description

2-Ethoxyethanol carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and chemical applications. This compound is known for its utility as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethanol carbamate typically involves the reaction of 2-ethoxyethanol with an isocyanate or a carbamoyl chloride. One common method is the reaction of 2-ethoxyethanol with ethyl isocyanate under mild conditions to form the carbamate ester. The reaction can be carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often employs continuous synthesis methods to ensure high efficiency and yield. One such method involves the direct utilization of carbon dioxide and amines in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is environmentally friendly and allows for the production of carbamates with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethanol carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Produces amines.

    Substitution: Produces substituted carbamates with different functional groups.

Scientific Research Applications

2-Ethoxyethanol carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of drugs with carbamate functional groups.

    Industry: Applied in the production of agrochemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 2-ethoxyethanol carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The molecular targets often include enzymes involved in metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

  • Methyl Carbamate
  • Ethyl Carbamate
  • Butyl Carbamate

Comparison: 2-Ethoxyethanol carbamate is unique due to its ethoxy group, which imparts different solubility and reactivity properties compared to other carbamates. For instance, ethyl carbamate is commonly found in fermented foods and beverages and is known for its potential carcinogenicity, whereas this compound is primarily used in industrial applications .

Properties

CAS No.

628-65-9

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2-ethoxyethyl carbamate

InChI

InChI=1S/C5H11NO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3,(H2,6,7)

InChI Key

SUTGPOOOBVWLON-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)N

Origin of Product

United States

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